![molecular formula C18H15FN2O4 B2855692 (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-ethoxynicotinate CAS No. 1207015-18-6](/img/structure/B2855692.png)
(5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-ethoxynicotinate
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Description
Molecular Structure Analysis
The InChI code for the compound is1S/C10H8FNO2/c11-9-4-2-1-3-8(9)10-5-7(6-13)12-14-10/h1-5,13H,6H2
. This indicates the molecular formula of the compound is C10H8FNO2, which consists of 10 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms . Physical And Chemical Properties Analysis
The compound “(5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-ethoxynicotinate” has a molecular weight of 193.18 . It is a solid at room temperature .Scientific Research Applications
Antifungal Applications
Isoxazole derivatives have been studied for their potential as antifungal agents. The structural similarity of “(5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-ethoxynicotinate” to other isoxazole compounds suggests it could be effective against fungal species such as Chrysoporium tropicum and Trichophyton rubrum .
Synthesis of Carbonyl Compounds
The labile N–O bond in the isoxazole ring allows for the synthesis of various 1,3-bifunctional derivatives of carbonyl compounds, which are valuable in organic synthesis and pharmaceuticals .
properties
IUPAC Name |
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-ethoxypyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O4/c1-2-23-17-14(7-5-9-20-17)18(22)24-11-12-10-16(25-21-12)13-6-3-4-8-15(13)19/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHHYGLPQKOFNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)OCC2=NOC(=C2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-ethoxynicotinate |
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